DL-Cysteine hydrochloride
CAS No.: 10318-18-0
VCID: VC21539129
Molecular Formula: C3H8ClNO2S
Molecular Weight: 157.62 g/mol
* For research use only. Not for human or veterinary use.

Description |
DL-Cysteine hydrochloride is a chemical compound used primarily in laboratory settings. It is a derivative of the amino acid cysteine, which is essential for various biological processes. The compound is known for its role in research and industrial applications due to its chemical properties. Uses and ApplicationsDL-Cysteine hydrochloride is primarily used as a laboratory chemical. It serves as a precursor in various chemical syntheses and is involved in research related to amino acid metabolism and protein synthesis. Hazard Classification
Hazardous Reactions
Toxicological InformationWhile specific acute toxicity data for DL-cysteine hydrochloride is limited, studies on cysteine and its derivatives suggest potential renal and gastrointestinal effects at high doses. For example, d-cysteine has been shown to cause anemia and renal injuries in animal studies . Toxicological Findings
Ecological Information |
---|---|
CAS No. | 10318-18-0 |
Product Name | DL-Cysteine hydrochloride |
Molecular Formula | C3H8ClNO2S |
Molecular Weight | 157.62 g/mol |
IUPAC Name | 2-amino-3-sulfanylpropanoic acid;hydron;chloride |
Standard InChI | InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
Standard InChIKey | IFQSXNOEEPCSLW-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)S.Cl |
Canonical SMILES | [H+].C(C(C(=O)O)N)S.[Cl-] |
Melting Point | Mp 175-178 ° dec. |
Physical Description | Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |
Synonyms | DL-Cysteinehydrochloride;10318-18-0;2-amino-3-mercaptopropanoicacidhydrochloride;CYSTEINEHYDROCHLORIDE;H-DL-Cys-OH.HCl;(+-)-Cysteinehydrochloride;NSC8746;EINECS233-698-2;CYSTEINE,HYDROCHLORIDE,DL-;MFCD00064552;DL-Cysteinehydrochloridehydrate;DL-Cysteinehydrochlorideanhydrous;L-Cysteine,hydrochloride(1:1);Cysteinechlorohydrate;DL-CYSTEINEHCL;L-Cystein-hydrochloride;ACMC-20al3w;D-2-Amino-3-MercaptopropionicAcidHydrochloride;CYSTEINE,(L);ACMC-20a6d7;(R)-Cysteine-hydrochloride;SCHEMBL18160;KSC493Q7N;C9768_SIGMA;AC1L18J4 |
PubChem Compound | 53395091 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume